1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features a combination of azepane and oxalic acid moieties. This compound is notable for its unique structural properties, which include a phenoxy group attached to a butyl chain, further linked to an azepane ring. The presence of oxalic acid adds to its chemical versatility, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-propan-2-ylphenol with butyl bromide in the presence of a base to form the intermediate 4-(5-methyl-2-propan-2-ylphenoxy)butane. This intermediate is then reacted with azepane under suitable conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted butyl derivatives.
Scientific Research Applications
1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and selectivity. The oxalic acid moiety can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole
- 1-[4-(2-Isopropyl-5-methylphenoxy)butyl]-1H-benzimidazol-2-ylmethanol
Comparison: Compared to these similar compounds, 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid is unique due to the presence of the azepane ring and oxalic acid moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.C2H2O4/c1-17(2)19-11-10-18(3)16-20(19)22-15-9-8-14-21-12-6-4-5-7-13-21;3-1(4)2(5)6/h10-11,16-17H,4-9,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJJFKFEKSGULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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